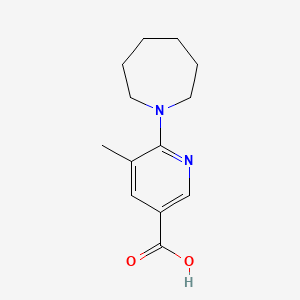
Sodium 3-amino-6-methylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-amino-6-methylpyrazine-2-carboxylate is a versatile chemical compound with the molecular formula C6H6N3NaO2. It is a white crystalline solid with a molecular weight of 175.12 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-6-methylpyrazine-2-carboxylate typically involves the reaction of methyl 3-amino-6-methylpyrazine-2-carboxylate with sodium hydroxide. The reaction is carried out in a mixture of methanol and water at a temperature of 50°C for 4 hours. After the reaction, the mixture is cooled and acidified with hydrochloric acid to a pH of 2 .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-amino-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-amino-6-methylpyrazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 3-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Methyl 3-amino-6-methylpyrazine-2-carboxylate
- 3-amino-6-bromopyrazine-2-carboxylate
- 3-amino-6-chloropyrazine-2-carboxylate
Comparison: Sodium 3-amino-6-methylpyrazine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its methyl ester counterpart
Propiedades
Fórmula molecular |
C6H6N3NaO2 |
|---|---|
Peso molecular |
175.12 g/mol |
Nombre IUPAC |
sodium;3-amino-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C6H7N3O2.Na/c1-3-2-8-5(7)4(9-3)6(10)11;/h2H,1H3,(H2,7,8)(H,10,11);/q;+1/p-1 |
Clave InChI |
LNFHCQHZCSWHKH-UHFFFAOYSA-M |
SMILES canónico |
CC1=CN=C(C(=N1)C(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)


![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)



![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)



![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
![(1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
![Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B13010691.png)
